molecular formula C10H9N3O3 B12840389 [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine

[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B12840389
M. Wt: 219.20 g/mol
InChI Key: JMSWUCYUMACMDD-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine: is a heterocyclic compound that contains both an oxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the nitrophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-nitrobenzaldehyde with an amino alcohol in the presence of a dehydrating agent can lead to the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

    [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methylamine: Similar structure but with a methyl group instead of a methanamine group.

Uniqueness:

  • The presence of both the nitrophenyl group and the oxazole ring in [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2

InChI Key

JMSWUCYUMACMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN)[N+](=O)[O-]

Origin of Product

United States

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